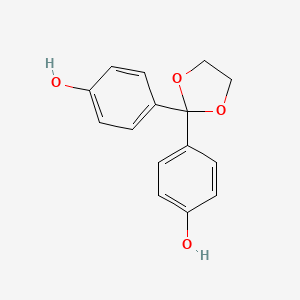

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

説明

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol is a bisphenol analogue characterized by a central 1,3-dioxolane group bridging two para-hydroxyphenyl rings. The dioxolane moiety (C₃H₄O₂) distinguishes it from other bisphenols, such as bisphenol A (BPA), which features an isopropylidene (C(CH₃)₂) linker. The dioxolane group may confer unique physicochemical properties, such as enhanced hydrolytic stability or altered electronic effects, compared to traditional bisphenols .

特性

CAS番号 |

91998-26-4 |

|---|---|

分子式 |

C15H14O4 |

分子量 |

258.27 g/mol |

IUPAC名 |

4-[2-(4-hydroxyphenyl)-1,3-dioxolan-2-yl]phenol |

InChI |

InChI=1S/C15H14O4/c16-13-5-1-11(2-6-13)15(18-9-10-19-15)12-3-7-14(17)8-4-12/h1-8,16-17H,9-10H2 |

InChIキー |

BLPKXLBFSPBPHU-UHFFFAOYSA-N |

正規SMILES |

C1COC(O1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Differences

The central bridging group defines key structural and functional variations among bisphenols (Table 1):

| Compound Name | Central Group | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol | 1,3-Dioxolane (C₃H₄O₂) | C₁₅H₁₄O₄ | ~258.27* | Polymers, resins, specialty chems |

| Bisphenol A (BPA) | Isopropylidene (C(CH₃)₂) | C₁₅H₁₆O₂ | 228.29 | Epoxy resins, polycarbonates |

| Bisphenol S (BPS) | Sulfonyl (SO₂) | C₁₂H₁₀O₄S | 250.27 | Thermal paper, flame retardants |

| Bisphenol AF (BPAF) | Hexafluoroisopropylidene | C₁₅H₁₀F₆O₂ | 336.24 | High-performance polymers |

*Calculated based on molecular formula.

In contrast, BPAF’s fluorinated bridge enhances thermal and chemical resistance .

Physicochemical Properties

- Thermal Stability : BPAF’s fluorinated structure grants superior thermal stability (>300°C decomposition) compared to BPA (~220–250°C) . The dioxolane variant may exhibit intermediate stability due to the oxygen-rich bridge.

- Solubility : BPA is sparingly soluble in water (120–300 mg/L at 25°C) , while BPS shows higher aqueous solubility (~4.9 g/L) due to its sulfonyl group . The dioxolane compound’s solubility profile remains uncharacterized but is likely influenced by its ether oxygen atoms.

- Reactivity : The dioxolane group’s acetal structure may render it susceptible to acid-catalyzed hydrolysis, unlike BPA’s stable isopropylidene bridge. This property could limit its use in acidic environments but enable controlled degradation in specific applications .

Toxicity and Regulatory Status

- BPA : Classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to endocrine disruption . Bans on its use in baby bottles and thermal paper are in effect .

- BPS and BPF : Emerging evidence suggests estrogenic activity comparable to BPA, prompting calls for stricter regulation .

- BPAF: Limited toxicity data exist, though fluorinated compounds often exhibit environmental persistence .

- 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol: No direct toxicity data are available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。